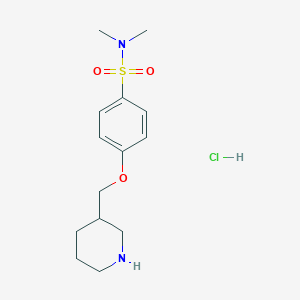

N,N-dimethyl-4-(piperidin-3-ylmethoxy)benzenesulfonamide hydrochloride

Description

N,N-dimethyl-4-(piperidin-3-ylmethoxy)benzenesulfonamide hydrochloride (CAS: 1248106-15-1) is a sulfonamide derivative featuring a piperidin-3-ylmethoxy substituent attached to a benzenesulfonamide core.

Properties

IUPAC Name |

N,N-dimethyl-4-(piperidin-3-ylmethoxy)benzenesulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O3S.ClH/c1-16(2)20(17,18)14-7-5-13(6-8-14)19-11-12-4-3-9-15-10-12;/h5-8,12,15H,3-4,9-11H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWMUOKVRJIUPDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)OCC2CCCNC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23ClN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60671376 | |

| Record name | N,N-Dimethyl-4-[(piperidin-3-yl)methoxy]benzene-1-sulfonamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60671376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185310-30-8 | |

| Record name | N,N-Dimethyl-4-[(piperidin-3-yl)methoxy]benzene-1-sulfonamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60671376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-4-(piperidin-3-ylmethoxy)benzenesulfonamide hydrochloride typically involves multiple steps, starting with the preparation of the piperidin-3-ylmethoxy group. This can be achieved through the reaction of piperidine with an appropriate methoxy-containing reagent under controlled conditions.

Industrial Production Methods: In an industrial setting, the production of this compound would involve scaling up the synthetic routes mentioned above. This would require the use of reactors and other equipment to handle larger quantities of reagents and solvents. The process would also need to adhere to safety and environmental regulations to ensure the safe handling and disposal of chemicals.

Chemical Reactions Analysis

Types of Reactions: N,N-Dimethyl-4-(piperidin-3-ylmethoxy)benzenesulfonamide hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfonic acids, while reduction reactions may produce amines.

Scientific Research Applications

This compound has several applications in scientific research:

Chemistry: It can be used as a building block in the synthesis of more complex molecules.

Biology: It may serve as a probe or inhibitor in biological studies.

Industry: It can be used in the production of various chemical products.

Mechanism of Action

The mechanism by which N,N-dimethyl-4-(piperidin-3-ylmethoxy)benzenesulfonamide hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism would depend on the context in which the compound is used, such as in biological systems or chemical reactions.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical features of N,N-dimethyl-4-(piperidin-3-ylmethoxy)benzenesulfonamide hydrochloride with four analogs:

Key Observations :

- Substituent Position : The target compound’s piperidin-3-ylmethoxy group introduces a methylene bridge between the oxygen and the piperidine ring, differing from the direct piperidin-4-yloxy linkage in CAS 1185317-97-6. This structural variation may influence conformational flexibility and binding interactions .

- Piperidine vs.

Biological Activity

N,N-Dimethyl-4-(piperidin-3-ylmethoxy)benzenesulfonamide hydrochloride, also known by its CAS number 947532-48-1, is a sulfonamide compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₄H₂₃ClN₂O₃S

- Molecular Weight : 334.86 g/mol

- CAS Number : 947532-48-1

This compound exhibits biological activity through several mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit various enzymes, which is a common mechanism among sulfonamides. This inhibition can affect pathways related to cell proliferation and survival.

- Antioxidant Properties : Some studies have indicated that compounds with similar structures possess antioxidant capabilities, which may contribute to their therapeutic effects by mitigating oxidative stress in cells.

- Cell Cycle Regulation : Preliminary findings suggest that this compound may induce cell cycle arrest in certain cancer cell lines, promoting apoptosis.

Biological Activity Overview

Case Studies and Research Findings

- Anticancer Activity : A study investigated the antiproliferative effects of this compound on various cancer cell lines, including MCF-7 and MDA-MB-231. The compound demonstrated IC₅₀ values ranging from 0.87 μM to 12.91 μM, indicating significant growth inhibition compared to standard chemotherapeutics like 5-Fluorouracil (5-FU), which had an IC₅₀ of 17.02 μM in the same assays .

- Mechanistic Studies : Further investigations revealed that the compound could induce apoptosis through the activation of caspase pathways, leading to increased levels of caspase 9 in treated samples . This suggests a potential for use in targeted cancer therapies.

- Toxicity Assessment : Toxicity studies in animal models showed no acute toxicity at doses up to 2000 mg/kg, indicating a favorable safety profile for further development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.